
3-(Boc-amino)-4-(Cbz-amino)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a 4-hydroxybutane-1,2-diyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate typically involves the reaction of benzyl chloroformate with tert-butyl(4-hydroxybutane-1,2-diyl)carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards .
Types of Reactions:
Oxidation: Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions involving this compound may use reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the leaving groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating their function. This interaction can result in various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
- Benzyltert-butyl(4-hydroxybutane-1,3-diyl)dicarbamate
- Benzyltert-butyl(4-hydroxybutane-1,4-diyl)dicarbamate
Comparison: Compared to its analogs, Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate exhibits unique reactivity and stability due to the specific positioning of functional groups. This uniqueness makes it particularly valuable in certain synthetic applications where other compounds may not perform as effectively .
Propiedades
Fórmula molecular |
C17H26N2O5 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
benzyl N-[4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(9-10-20)11-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22) |
Clave InChI |
TVCPDYJKPSTSAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCO)CNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


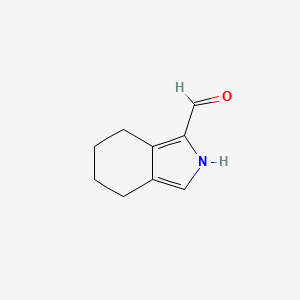

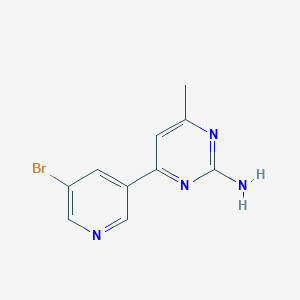
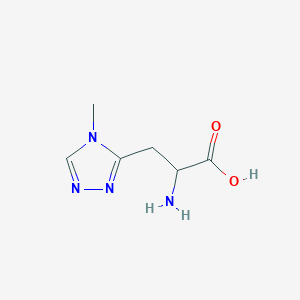
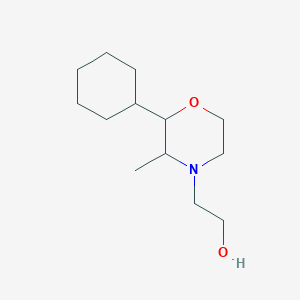
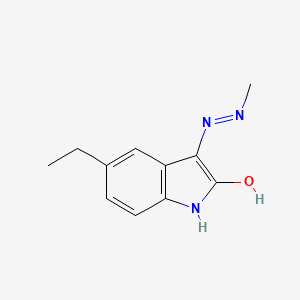
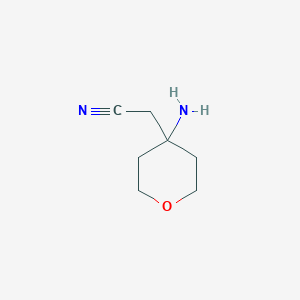
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
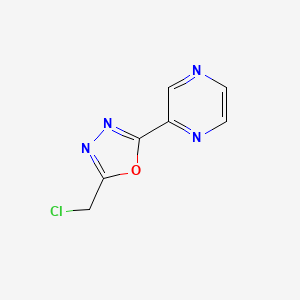
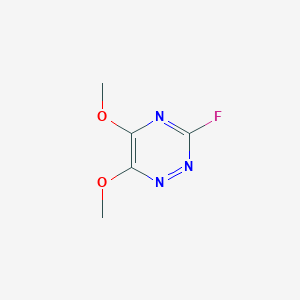
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
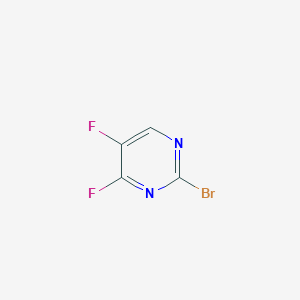
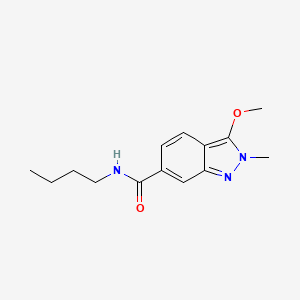
![6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13101981.png)
